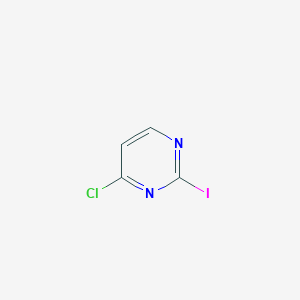

4-Chloro-2-iodopyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

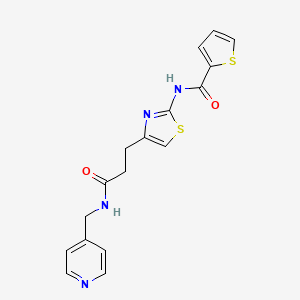

4-Chloro-2-iodopyrimidine is a chemical compound with the molecular formula C4H2ClIN2 . It has a molecular weight of 240.43 . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Chloro-2-iodopyrimidine is1S/C4H2ClIN2/c5-3-1-2-7-4 (6)8-3/h1-2H . This code provides a specific string of characters that describes the molecular structure of the compound. Physical And Chemical Properties Analysis

4-Chloro-2-iodopyrimidine is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Interaction with σ- and π-Acceptors

Research by Rabie, Abou-El-Wafa, and Mohamed (2007) investigated the interaction of 2-aminopyrimidine with σ- and π-acceptors, including iodine, showcasing the potential of pyrimidine derivatives in forming charge transfer complexes with various acceptors. This study elucidates the fundamental chemical properties and reactivity of pyrimidine compounds, which are crucial for understanding their applications in material science and catalysis (Rabie, Abou-El-Wafa, & Mohamed, 2007).

Metalation and Synthesis of Polysubstituted Pyridines

Cochennec et al. (1995) demonstrated the metalation of iodopyridines and the successful synthesis of polysubstituted pyridines through lithiation, highlighting the versatility of pyrimidine derivatives in synthetic organic chemistry. This work underlines the utility of halopyrimidines in the preparation of complex organic molecules, including potential pharmaceuticals and agrochemicals (Cochennec, Rocca, Marsais, Godard, & Quéguiner, 1995).

Cross-Coupling Reactions

Tanji, Sakamoto, and Yamanaka (1982) explored the palladium-catalyzed cross-coupling reactions of halopyrimidines, showing that 4-Chloro-2-iodopyrimidine can serve as a starting material in the synthesis of pyrimidinyl ketones. This research contributes to the development of methodologies for constructing carbon-carbon bonds, a foundational aspect of organic synthesis (Tanji, Sakamoto, & Yamanaka, 1982).

Halogen Exchange in Pyridines

Schlosser and Cottet (2002) investigated the silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, including the transformation of 2-chloropyridines into their iodo counterparts. This study reveals the potential of 4-Chloro-2-iodopyrimidine in halogen exchange reactions, which are valuable for the synthesis of various heterocyclic compounds (Schlosser & Cottet, 2002).

Electrophilic Chlorination of Arenes and Heterocycles

Wang et al. (2016) presented a method for the electrophilic chlorination of arenes and heterocycles using a hypervalent iodine reagent, demonstrating the role of halopyrimidines in the functionalization of organic molecules. This work supports the application of 4-Chloro-2-iodopyrimidine in the modification of biologically active compounds, enhancing their pharmaceutical properties (Wang, Zhang, Wang, Wang, Xue, & Xiao, 2016).

作用機序

Target of Action

The primary targets of 4-Chloro-2-iodopyrimidine are the proteins Macrophage Migration Inhibitory Factor (MIF) and its homolog MIF2 . These proteins play key roles in cell growth and immune responses . Dysregulation of MIF and MIF2 expression has been implicated in many diseases, including cancers and inflammatory diseases .

Mode of Action

4-Chloro-2-iodopyrimidine interacts with its targets, MIF and MIF2, by selectively labeling these proteins . This enables visualization of the translocation of MIF2 from the cytoplasm to the nucleus upon methylnitronitrosoguanidine stimulation of HeLa cells .

Biochemical Pathways

The compound’s interaction with mif and mif2 suggests it may influence pathways related to cell growth and immune responses

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.81 , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of 4-Chloro-2-iodopyrimidine’s action are primarily observed through its interaction with MIF and MIF2. The compound allows for the visualization of these proteins’ translocation and activity, providing insights into their roles in cell growth and immune responses .

Safety and Hazards

4-Chloro-2-iodopyrimidine is classified as a hazardous substance. It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

特性

IUPAC Name |

4-chloro-2-iodopyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIN2/c5-3-1-2-7-4(6)8-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQCCKDSHUGCOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-iodopyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933930.png)

![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2933931.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2933933.png)

![(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2933939.png)

![2-((4-(1H-pyrrol-1-yl)-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2933941.png)

![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2933943.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2933945.png)